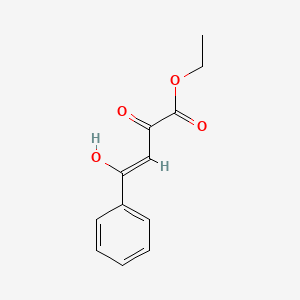

(z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate

Description

(Z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate (CAS: 88330-79-4) is a β-keto-α-hydroxy ester derivative with a conjugated enone system. Its molecular formula is C₁₂H₁₂O₄, and it has a molecular weight of 220.22 g/mol . The compound is synthesized via Claisen condensation between diethyl oxalate and acetophenone derivatives in the presence of a base such as sodium ethoxide (NaOEt) or sodium hydride (NaH) . The reaction typically proceeds under reflux conditions, yielding the product as a white solid after acid quenching and extraction. Key spectral data include:

- ¹H-NMR (CDCl₃): δ 3.94 (s, 3H, ester CH₃), 7.10–8.00 (aromatic protons), 15.83 (s, exchangeable OH proton) .

- EI-MS: m/z 206 (base peak) .

The compound’s Z-configuration is confirmed by its stability under acidic conditions and NMR coupling patterns. It serves as a precursor for further functionalization, such as hydrolysis to the corresponding carboxylic acid [(Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid] .

Properties

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXWPGFWYCQK-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate typically involves the esterification of 2-hydroxy-4-oxo-4-phenylbut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 2-oxo-4-oxo-4-phenylbut-2-enoate.

Reduction: Formation of 2-hydroxy-4-hydroxy-4-phenylbut-2-enoate.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

(z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: The hydroxy group can be oxidized to a carbonyl group.

- Reduction: The oxo group can be reduced to a hydroxy group.

- Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution, leading to derivatives useful in further chemical applications.

Table 1: Types of Reactions Involving (Z)-Ethyl 2-Hydroxy-4-Oxo-4-Phenylbut-2-Enoate

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 2-Oxo-4-hydroxy-4-phenylbut-2-enoate |

| Reduction | Sodium borohydride | 2-Hydroxy-4-hydroxy-4-phenylbut-2-enoate |

| Substitution | Nitration mixture (HNO3 + H2SO4) | Nitro or halogenated derivatives |

Biological Applications

2. Antimicrobial and Antioxidant Properties:

Research has indicated that (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate exhibits potential antimicrobial and antioxidant activities. Studies have focused on its mechanism of action, which may involve the inhibition of specific enzymes or modulation of signaling pathways associated with oxidative stress and inflammation.

Case Study: Antifungal Activity

A study investigated the antifungal properties of derivatives related to this compound. The findings suggested that modifications to the compound could enhance its activity against wood stain fungi, demonstrating its potential in agricultural applications .

Medical Applications

3. Therapeutic Effects:

The compound is being explored for its therapeutic effects, particularly in anti-inflammatory and analgesic contexts. Its mechanism may involve inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Case Study: NMDA Receptor Modulation

Research has indicated that certain derivatives of (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate function as NMDA receptor modulators. This property is significant for developing treatments for central nervous system disorders .

Industrial Applications

4. Pharmaceutical Synthesis:

In industrial settings, (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various functional group transformations makes it valuable for producing complex molecules efficiently .

Table 2: Industrial Uses of (Z)-Ethyl 2-Hydroxy-4-Oxo-4-Phenylbut-2-Enoate

| Industry | Application |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agriculture | Potential fungicide in crop protection |

| Perfumes | Key compound in fragrance formulations |

Mechanism of Action

The mechanism of action of (z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Solubility : Methoxy groups (e.g., 3-methoxyphenyl) improve solubility in polar solvents due to increased hydrogen-bonding capacity .

- Biological Activity : The phenyl derivative exhibits antifungal properties, while the furyl analog is restricted to research use .

Functional Group Variations

Table 2: Ester vs. Carboxylic Acid Derivatives

Key Observations :

Biological Activity

(Z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

(Z)-Ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is characterized by a phenyl group attached to a butenoate moiety, featuring a hydroxyl and a keto group. The structure can be represented as follows:

This compound is noted for its stability and reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.

1. Antimicrobial Properties

Research has indicated that (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition rate of over 70% against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 75 | 100 |

| Escherichia coli | 72 | 150 |

| Pseudomonas aeruginosa | 68 | 200 |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. In a DPPH radical scavenging assay, (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate showed significant scavenging activity with an IC50 value of approximately 45 µg/mL, indicating its potential as an antioxidant agent .

3. Anti-inflammatory Effects

Studies have suggested that (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate may possess anti-inflammatory properties. It appears to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response. A recent investigation demonstrated that the compound could reduce prostaglandin E2 levels in cellular models, suggesting a mechanism for its anti-inflammatory action .

The biological activity of (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Radical Scavenging : Its structural features allow it to act as an effective scavenger of free radicals.

- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell proliferation and apoptosis.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results indicated a dose-dependent response with maximum inhibition observed at higher concentrations, supporting its potential as a therapeutic agent against bacterial infections .

Case Study: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of (Z)-ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.